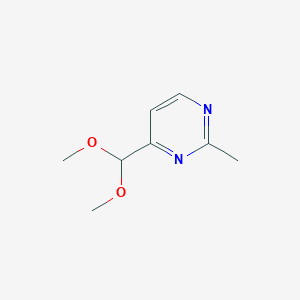

4-(Dimethoxymethyl)-2-methylpyrimidine

Overview

Description

4-(Dimethoxymethyl)-2-methylpyrimidine is a chemical compound belonging to the pyrimidine family. It is characterized by the presence of a dimethoxymethyl group attached to the fourth position and a methyl group attached to the second position of the pyrimidine ring. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-methylpyrimidine typically involves the reaction of 4-pyridine formaldehyde with a methylating agent . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a palladium catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens or nucleophiles under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-(Dimethoxymethyl)-2-methylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Dimethoxymethane: A related compound with similar structural features but different functional groups.

4-(Dimethoxymethyl)-2-methoxypyrimidine: Another pyrimidine derivative with a methoxy group instead of a methyl group.

Uniqueness

4-(Dimethoxymethyl)-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

4-(Dimethoxymethyl)-2-methylpyrimidine is an organic compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol. It features a pyrimidine ring that is substituted with dimethoxymethyl and methyl groups, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial potential, mechanisms of action, and comparative studies with related compounds.

The compound's structure allows for significant interaction with biological targets, enhancing its potential as a therapeutic agent. Its ability to permeate biological membranes suggests a promising profile for drug formulation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, although specific values require further investigation.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Enterococcus faecalis | TBD |

The mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated. However, it is suggested that the compound may interact with specific proteins involved in metabolic pathways or bacterial virulence factors. In vitro studies are necessary to clarify these interactions and their implications for therapeutic applications.

Comparative Studies

To better understand the potential of this compound in medicinal chemistry, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Dimethoxymethylpyrimidin-2-ylamine | 165807-05-6 | 0.79 | Contains an amine group enhancing reactivity |

| 4-(Dimethoxymethyl)-2-methoxypyrimidine | 193746-84-8 | 0.74 | Additional methoxy group alters solubility |

| 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine | 914347-52-7 | 0.65 | Bromine substitution may affect biological activity |

| 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | 180869-38-9 | 0.73 | Methylation at nitrogen increases lipophilicity |

| 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine | 1499503-95-5 | 0.76 | Chlorination introduces different reactivity |

These comparisons illustrate how variations in substituents can significantly alter the chemical properties and potential applications of pyrimidine derivatives.

Case Studies

In recent studies, the biological activities of various pyrimidine derivatives have been explored through both in vitro and in vivo models. For instance, a study focusing on methanol extracts from medicinal plants has highlighted the importance of novel bioactive molecules in combating antibiotic resistance. The findings suggest that similar compounds could be developed into effective antimicrobial agents.

Case Study Summary:

- Objective: Investigate the antibacterial potential of plant-derived compounds.

- Findings: Certain fractions exhibited MIC values comparable to those of established antibiotics against MRSA.

- Implications: The structural features of these compounds can inform future drug development efforts targeting resistant bacterial strains.

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-9-5-4-7(10-6)8(11-2)12-3/h4-5,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXHJWMLYFVGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384084 | |

| Record name | 4-(dimethoxymethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-33-5 | |

| Record name | 4-(dimethoxymethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.